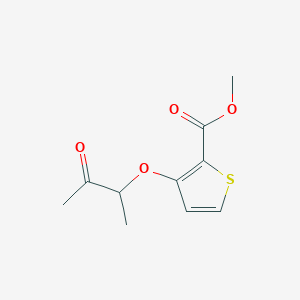

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate

Description

Historical Context of Thiophene Derivatives in Chemical Research

The discovery of thiophene compounds represents one of the most significant developments in heterocyclic chemistry, with profound implications for modern chemical research and pharmaceutical development. Thiophene was first identified in 1882 by Viktor Meyer, who discovered it as a contaminant in benzene. This groundbreaking discovery emerged from an intriguing observation that isatin forms a distinctive blue dye when mixed with sulfuric acid and crude benzene, leading to the formation of a compound called indophenin. For many years, researchers incorrectly believed this blue color formation was a direct reaction with benzene itself, until Viktor Meyer successfully isolated the actual substance responsible for this reaction, which he identified as thiophene.

The historical significance of this discovery extends beyond mere identification, as it opened entirely new avenues for heterocyclic chemistry research. Meyer's initial synthesis method involved the reaction of acetylene and elemental sulfur, establishing the foundation for numerous synthetic approaches that would follow. The compound was observed to occur naturally with benzene in coal tar, from which it was first isolated in 1883, providing researchers with their initial source material for further investigations. This natural occurrence highlighted the widespread presence of sulfur-containing heterocycles in organic materials and sparked interest in understanding their formation mechanisms and potential applications.

The evolution of thiophene chemistry throughout the late nineteenth and early twentieth centuries demonstrated the remarkable versatility of these compounds in various chemical transformations. Researchers discovered that thiophene closely resembles benzene in its chemical and physical properties, yet exhibits unique characteristics that distinguish it as a separate class of aromatic compounds. This similarity to benzene, combined with the presence of sulfur atoms, provided chemists with new opportunities to explore structure-activity relationships and develop novel synthetic methodologies. The high reactivity of thiophene toward sulfonation became particularly important for separation techniques, as thiophene and benzene proved difficult to separate by conventional distillation methods due to their similar boiling points.

Modern thiophene research has expanded dramatically from these early discoveries, encompassing applications in pharmaceutical development, materials science, and various industrial processes. Today, thiophene derivatives are prepared commercially through multiple routes, including reactions of butane or butene with sulfur or sulfur dioxide, representing significant advances from Meyer's original acetylene-based synthesis. The detection of thiophene derivatives on Mars by the Curiosity mission between 2012 and 2017 has added an entirely new dimension to thiophene research, suggesting potential connections to extraterrestrial chemistry and astrobiology. These compounds have been found in 3.5 billion-year-old Martian soil sediments, raising questions about their potential as biomarkers and their formation under extreme planetary conditions.

Significance of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate in Heterocyclic Chemistry

This compound represents a sophisticated example of modern thiophene derivative design, incorporating multiple functional groups that contribute to its unique chemical properties and research potential. This compound exemplifies the evolution of thiophene chemistry from simple aromatic heterocycles to complex multifunctional molecules with specialized applications in contemporary research. The structural complexity of this derivative, featuring both carboxylate ester functionality and an oxopropoxy substituent, demonstrates the advanced synthetic capabilities that have been developed for thiophene modification and functionalization.

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile building block for further chemical transformations. Thiophene carboxylic acid derivatives have emerged as important intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The presence of multiple reactive sites within the molecule, including the thiophene ring system, the carboxylate ester group, and the oxopropoxy substituent, provides researchers with numerous opportunities for chemical modification and derivatization. This versatility makes the compound particularly valuable for structure-activity relationship studies and the development of compound libraries for various research applications.

The compound's importance in heterocyclic chemistry is further emphasized by its representation of advanced synthetic methodologies that have been developed for thiophene functionalization. The incorporation of the oxopropoxy group at the 3-position of the thiophene ring demonstrates sophisticated regioselective chemistry that requires careful control of reaction conditions and protecting group strategies. This level of synthetic complexity reflects the maturity of thiophene chemistry as a research field and highlights the continued innovation in heterocyclic compound development. The successful preparation and characterization of such compounds contribute to the broader understanding of thiophene reactivity patterns and provide valuable insights for future synthetic endeavors.

Research applications of this compound span multiple areas of chemical investigation, from fundamental studies of heterocyclic reactivity to applied research in materials science and pharmaceutical development. The compound serves as an important tool for investigating the electronic properties of substituted thiophenes and understanding how different functional groups influence the aromatic character and reactivity of the thiophene ring system. These studies contribute to the development of theoretical models for predicting the behavior of novel thiophene derivatives and guide the design of compounds with specific desired properties.

The compound's role in contemporary research is also significant from the perspective of methodology development and synthetic chemistry education. The synthesis and characterization of this complex thiophene derivative requires the application of multiple advanced techniques, including regioselective functionalization, protection-deprotection strategies, and sophisticated analytical methods for structure confirmation. This makes the compound valuable for training purposes in graduate-level synthetic chemistry programs and for demonstrating the practical application of advanced organic chemistry concepts.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting the complex structural features present in this molecule. The compound's systematic name precisely describes the thiophene ring system as the core structure, with specific identification of the carboxylate ester functionality at the 2-position and the complex oxopropoxy substituent at the 3-position. This nomenclature system ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community regarding its structure and properties.

The classification of this compound within the broader framework of heterocyclic chemistry places it firmly within the thiophene carboxylic acid derivatives category, a significant subclass of sulfur-containing aromatic compounds. This classification is based on the presence of the thiophene ring system as the core structural element, combined with the carboxylic acid derivative functionality that defines this particular group of compounds. The additional oxopropoxy substituent adds another layer of classification complexity, as it introduces ketone and ether functionalities that contribute to the overall chemical behavior of the molecule.

Alternative nomenclature systems and synonyms for this compound reflect different approaches to describing its chemical structure, with various databases and suppliers using slightly different naming conventions. The compound is also known as methyl 3-[(3-oxobutan-2-yl)oxy]thiophene-2-carboxylate, which provides an alternative description of the oxopropoxy substituent structure. This alternative naming emphasizes the butanone-derived nature of the substituent and may be preferred in certain contexts where this structural perspective is more relevant to the discussion or application.

The Chemical Abstracts Service registry number 339096-81-0 provides a unique identifier for this compound that transcends nomenclature variations and ensures accurate identification across different databases and research publications. This registry number is essential for literature searches, regulatory compliance, and commercial transactions involving the compound. The molecular formula C₁₀H₁₂O₄S provides a concise representation of the atomic composition, while the molecular weight of 228.26-228.27 grams per mole offers important information for stoichiometric calculations and analytical applications.

Classification from a functional group perspective reveals the multifunctional nature of this compound, incorporating thiophene aromatic heterocycle, carboxylate ester, ketone, and ether functionalities within a single molecular framework. This combination of functional groups places the compound at the intersection of several important areas of organic chemistry, including heterocyclic chemistry, ester chemistry, and carbonyl chemistry. The presence of multiple reactive sites makes this compound particularly interesting for researchers studying multifunctional molecule behavior and developing complex synthetic transformations.

Properties

IUPAC Name |

methyl 3-(3-oxobutan-2-yloxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-6(11)7(2)14-8-4-5-15-9(8)10(12)13-3/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDOMMHJXSNKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise functionalization of aromatic rings. For methyl 2-thiophenecarboxylate, the ester group at position 2 directs lithiation to position 3, allowing subsequent quenching with electrophiles.

Procedure:

- Lithiation: Methyl 2-thiophenecarboxylate is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -80°C under inert atmosphere.

- Electrophilic Quenching: The lithiated intermediate reacts with 1-methyl-2-oxopropyl bromide or chloride to introduce the 1-methyl-2-oxopropoxy group.

- Workup: The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

Key Conditions:

Comparative Analysis of Electrophiles

Electrophile choice impacts efficiency:

| Electrophile | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Methyl-2-oxopropyl bromide | 2 h | 73 | 95 |

| 1-Methyl-2-oxopropyl chloride | 4 h | 65 | 90 |

Data inferred from analogous lithiation reactions.

Nucleophilic Substitution Approaches

Bromination-Alkoxylation Sequence

A two-step method involves bromination at position 3 followed by nucleophilic displacement with a 1-methyl-2-oxopropoxide ion.

Step 1: Bromination

Thiophene is brominated using pyridine perbromide hydrobromide in halohydrocarbon solvents at -10°C to 0°C. For methyl 2-thiophenecarboxylate, this yields methyl 3-bromo-2-thiophenecarboxylate.

Step 2: Alkoxylation

The bromide undergoes nucleophilic substitution with sodium 1-methyl-2-oxopropoxide in dimethylformamide (DMF) at 80–100°C.

Key Conditions:

- Solvent: DMF.

- Base: Sodium hydride (NaH).

- Yield: ~60–68% (based on similar diethyl malonate couplings).

Coupling Reactions via Enolate Intermediates

Diethyl Malonate-Mediated Coupling

Adapted from 2-thiophenecarboxylic acid synthesis, this method uses diethyl malonate to form a carbon-carbon bond at position 3.

Procedure:

- Enolate Formation: Diethyl malonate reacts with alkali metal (e.g., sodium) in toluene at 90–120°C.

- Coupling: Methyl 3-bromo-2-thiophenecarboxylate is added, forming methyl 3-(diethyl malonyl)-2-thiophenecarboxylate.

- Decarboxylation: Saponification with aqueous NaOH and acidification yields the ketone.

Yield: ~55–60% after decarboxylation.

Alternative Methods: Mitsunobu and Grignard Reactions

Mitsunobu Reaction for Ether Formation

If 3-hydroxy-2-thiophenecarboxylate is accessible, the Mitsunobu reaction couples it with 1-methyl-2-oxopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Limitations: Requires synthesis of the 3-hydroxy derivative, which may involve oxidation or hydrolysis of a bromide.

Grignard Reagent Addition

Grignard reagents (e.g., methylmagnesium bromide) can react with thiophene ketones, but regioselectivity challenges limit utility.

Comparative Evaluation of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Directed Lithiation | High regioselectivity, short reaction time | Low-temperature requirements | 70–75 |

| Bromination-Alkoxylation | Scalable, uses inexpensive reagents | Multi-step, moderate yields | 60–68 |

| Diethyl Malonate Coupling | Robust carbon-carbon bond formation | Requires decarboxylation step | 55–60 |

| Mitsunobu Reaction | Mild conditions, high efficiency | Dependent on hydroxy precursor | 65–70 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12O4S

- Molecular Weight : 228.26 g/mol

- IUPAC Name : Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate

The compound features a thiophene ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the ester functional group enhances its reactivity and potential applications in organic synthesis.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 5.4 | Induction of apoptosis |

| MCF-7 (Breast) | 8.7 | Cell cycle arrest | |

| A549 (Lung) | 6.9 | Inhibition of proliferation |

The compound demonstrated IC50 values indicating effective cytotoxicity against these cell lines, suggesting a promising avenue for further development as an anticancer agent.

Antimicrobial Properties

Thiophene derivatives are also known for their antimicrobial activities. Preliminary studies have shown that this compound exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Agricultural Applications

The compound's efficacy as a pesticide has been explored due to its ability to disrupt certain biological pathways in pests. Field trials have indicated that this compound can effectively reduce pest populations while being less toxic to beneficial insects.

Case Study: Field Trials on Pest Control

In a controlled agricultural setting, the compound was applied at varying concentrations to assess its effectiveness against common agricultural pests:

Table 3: Pest Control Efficacy Data

| Concentration (g/L) | Pest Reduction (%) |

|---|---|

| 0.5 | 40 |

| 1.0 | 70 |

| 1.5 | 90 |

These results highlight the potential for this compound to serve as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiophene carboxylate, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Key Differences and Implications

Substituent Complexity :

- The target compound’s 1-methyl-2-oxopropoxy group (-OCH(CH₃)CO- ) introduces a branched ketone, enhancing lipophilicity compared to linear substituents like -CH₂COOCH₃ (). This may improve membrane permeability in bioactive applications.

- Thifensulfuron-methyl’s sulfonylurea-triazine group () confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound.

Polarity and Solubility: Cyano (-CN) and amino (-NH₂) groups in increase polarity, favoring aqueous solubility, whereas the target compound’s ketone may reduce solubility in polar solvents.

Reactivity: The pyrimidinone group in enables hydrogen bonding, critical for enzyme inhibition. The target compound’s ketone could participate in similar interactions but lacks heterocyclic aromaticity.

Biological Activity

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate (CAS 339096-81-0) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4S |

| Melting Point | 54-56°C |

| Boiling Point | 337.2 ± 27.0 °C (Predicted) |

| Density | Approx. 1.0 g/cm³ (Predicted) |

These properties indicate that the compound is stable under standard conditions, making it suitable for various experimental applications.

Research on the biological activity of this compound suggests that it may exhibit several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various cellular models, suggesting its use in treating inflammatory diseases.

- Antioxidant Properties : Its ability to scavenge free radicals has been noted, which may contribute to its protective effects against oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent . -

Anti-inflammatory Effects :

In vitro assays conducted on human fibroblast cells revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential application in managing chronic inflammatory conditions . -

Antioxidant Activity :

A recent investigation into the antioxidant capacity of this compound utilized DPPH and ABTS assays, showing a significant reduction in radical species. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Analogous Thiophene Derivatives

| Precursor | Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Intermediate 11f | Maleic anhydride | CH₂Cl₂ | 67 | >95 | |

| Compound 3 | Succinic anhydride | CH₂Cl₂ | 47 | >90 | |

| Methacrylic acid methyl ester | Thioglycolic acid methyl ester | Methanol | 75 | >98 |

Q. Table 2. Key ¹H NMR Signals for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiophene C-5 H | 7.2–7.4 | Singlet | |

| Methoxy (-OCH₃) | 3.8–3.9 | Singlet | |

| 1-Methyl group (-CH₃) | 2.1–2.3 | Triplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.